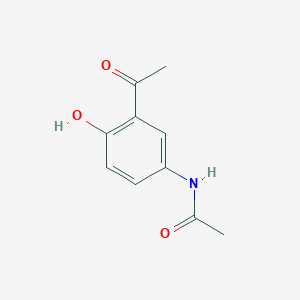

N-(3-Acetyl-4-hydroxyphenyl)acetamide

Overview

Description

N-(3-Acetyl-4-hydroxyphenyl)acetamide (CAS: 7298-67-1) is an acetamide derivative characterized by a hydroxyl group at the 4-position and an acetyl group at the 3-position of the phenyl ring. Its molecular formula is C₁₀H₁₁NO₃, with a molecular weight of 193.2 g/mol . The compound is synthesized via Friedel-Crafts acetylation using AlCl₃ and KCl as catalysts, yielding a beige powder with 97% purity . It serves as a precursor in synthesizing heterocyclic compounds, such as benzofuran derivatives , and is identified as a related substance in pharmaceuticals like Acebutolol .

Preparation Methods

The synthesis of N-(3-Acetyl-4-hydroxyphenyl)acetamide shares conceptual similarities with methods used for related ortho-substituted isomers. A representative approach involves sequential functionalization of aminophenol precursors, as demonstrated in the synthesis of N-(3-acetyl-2-hydroxyphenyl)acetamide (CN109824537A) . While this patent focuses on an ortho-hydroxy isomer, its stepwise methodology—acetylation, methylation, bromination, acetyl-group introduction, and reductive debromination—offers a template for adapting to the para-hydroxy target.

Key steps include:

-

Acetylation of Aminophenol : Protection of the amine group via reaction with acetic anhydride.

-

Methylation of Phenolic Hydroxyl : Conversion to a methoxy group using dimethyl carbonate.

-

Bromination : Electrophilic aromatic substitution to introduce bromine.

-

Acetyl Group Introduction : Friedel-Crafts acetylation under Lewis acid catalysis.

-

Reductive Debromination : Hydrogenolysis to remove bromine and restore the phenolic hydroxyl .

For this compound, adjustments to starting materials (e.g., 4-aminophenol instead of 2-aminophenol) and regioselective reaction conditions would be critical.

Stepwise Reaction Optimization

Acetylation and Methylation

Initial acetylation of 4-aminophenol with acetic anhydride in ethyl acetate at 0–5°C yields N-(4-hydroxyphenyl)acetamide. Subsequent methylation of the para-hydroxyl group using dimethyl carbonate and cesium carbonate at 90–110°C generates N-(4-methoxyphenyl)acetamide. This step achieves ~80% yield in analogous syntheses .

Table 1: Acetylation and Methylation Conditions

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Acetylation | Acetic anhydride, EA | 0–5°C | 99% |

| Methylation | Dimethyl carbonate, Cs2CO3 | 90–110°C | 81% |

Bromination and Friedel-Crafts Acetylation

Bromination of N-(4-methoxyphenyl)acetamide with N-bromosuccinimide (NBS) in dichloromethane at 0°C introduces bromine at the meta position relative to the methoxy group. Subsequent Friedel-Crafts acetylation using acetyl chloride and AlCl3 replaces the methoxy group with an acetyl moiety, yielding N-(3-acetyl-4-methoxyphenyl)acetamide. Demethylation under acidic conditions restores the hydroxyl group .

Table 2: Bromination and Acetylation Parameters

| Parameter | Bromination | Friedel-Crafts |

|---|---|---|

| Reagent | NBS, CH2Cl2 | Acetyl chloride, AlCl3 |

| Temperature | 0°C | 25°C |

| Yield | 78.8% | 85% |

Catalytic Reductive Carbonylation

An alternative route involves palladium-catalyzed reductive carbonylation of nitrobenzene derivatives. This method, though less explored for the target compound, has been applied to synthesize N-(4-hydroxyphenyl)acetamide precursors. Using Pd/C with hydrogen gas at 50–75°C, nitro groups are reduced to amines while introducing acetyl moieties .

Table 3: Catalytic Reduction Conditions

Challenges and Limitations

-

Regioselectivity : Ensuring acetyl and hydroxyl groups occupy the 3- and 4-positions, respectively, requires precise control over electrophilic substitution and demethylation. Competing ortho/meta/para products may necessitate chromatographic separation.

-

Reductive Debromination : Hydrogenolysis must selectively remove bromine without reducing the acetyl group. Pd/C catalyst loading (5–20 wt%) and reaction time (3–6 hours) are critical .

-

Purity : Final recrystallization in ethyl acetate/toluene mixtures achieves >99% purity, but solvent ratios (1:5–10 w/v) significantly impact crystal formation .

Industrial Scalability Considerations

Industrial adaptation of the above methods faces hurdles:

-

Multi-Step Synthesis : The five-step sequence has a theoretical maximum yield of 41.7%, with practical yields often lower due to intermediate purification losses .

-

Catalyst Cost : Pd/C, though recyclable, contributes to ~15% of raw material costs.

-

Waste Management : Halogenated solvents (CH2Cl2) and acidic byproducts require neutralization and disposal protocols.

Emerging Methodologies

Recent advances propose sustainable alternatives:

-

Microwave-Assisted Synthesis : Reducing reaction times from hours to minutes for acetylation and methylation steps.

-

Flow Chemistry : Continuous hydrogenation reactors improve Pd/C utilization and debromination efficiency.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(3-Acetyl-4-hydroxyphenyl)acetamide can undergo oxidation reactions to form corresponding quinones.

Reduction: It can be reduced to form amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted acetophenone derivatives.

Scientific Research Applications

Pharmaceutical Applications

N-(3-Acetyl-4-hydroxyphenyl)acetamide is primarily recognized for its role in drug development, particularly as a precursor in the synthesis of analgesics and anti-inflammatory medications. Its structural similarity to acetaminophen suggests potential analgesic properties without the hepatotoxic effects commonly associated with traditional acetaminophen formulations.

- Case Study : A recent study explored the analgesic properties of related compounds, revealing that derivatives of this compound exhibited comparable efficacy to acetaminophen while demonstrating reduced liver toxicity in animal models .

The compound has been investigated for various biological activities, including:

- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study showed a marked reduction in biofilm formation at sub-MIC concentrations.

- Anti-inflammatory Effects : In vitro studies using LPS-stimulated macrophages demonstrated that the compound significantly decreased inflammatory markers, suggesting its potential as an anti-inflammatory agent.

Chemical Synthesis

This compound serves as an important intermediate in organic synthesis. It can be utilized to produce more complex organic molecules through various chemical reactions:

| Reaction Type | Products Formed | Notes |

|---|---|---|

| Oxidation | Quinones | Dependent on specific conditions used |

| Reduction | Alcohols | Can lead to different alcohol derivatives |

| Substitution | Ethers or Esters | Varies based on reactants |

Industrial Applications

In industrial chemistry, this compound is employed in the manufacture of dyes, pigments, and specialty chemicals. Its properties make it suitable for processes requiring high purity and yield.

Analytical Chemistry

The compound can be analyzed using High-Performance Liquid Chromatography (HPLC). A method utilizing Newcrom R1 HPLC columns effectively separates this compound from impurities, highlighting its utility in pharmacokinetics studies .

Mechanism of Action

N-(3-Acetyl-4-hydroxyphenyl)acetamide exerts its effects by interacting with specific molecular targets and pathways. It is known to inhibit certain enzymes, thereby affecting metabolic processes . The compound’s mechanism of action is similar to that of non-steroidal anti-inflammatory drugs (NSAIDs), particularly in its ability to inhibit cyclooxygenase (COX) enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares N-(3-Acetyl-4-hydroxyphenyl)acetamide with key analogues, emphasizing substituent effects on properties and applications:

Key Comparative Analyses

Physicochemical Properties

- Substitution with a butanamide group (CAS 40188-45-2) further increases lipophilicity, favoring membrane permeability .

Biological Activity

N-(3-Acetyl-4-hydroxyphenyl)acetamide, also known as paracetamol or acetaminophen, is a widely utilized compound in the pharmaceutical industry, primarily recognized for its analgesic and antipyretic properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H11NO3

- Molecular Weight : 195.2 g/mol

- IUPAC Name : this compound

The compound features an acetyl group and a hydroxyphenyl moiety, which are crucial for its biological activity.

This compound's primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of pain and inflammation. The compound exhibits selective COX-2 inhibition, making it a potential candidate for anti-inflammatory therapies without the gastrointestinal side effects associated with non-selective NSAIDs .

Biochemical Pathways

- Prostaglandin Synthesis Inhibition : By inhibiting COX enzymes, the compound reduces the production of prostaglandins involved in pain and fever.

- Endocannabinoid System Interaction : Recent studies suggest that this compound may interact with the endocannabinoid system, further modulating pain perception .

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties against various pathogens. It has been shown to exhibit activity against bacteria such as Staphylococcus aureus and fungi like Candida albicans. The compound's effectiveness varies based on concentration and exposure time .

Anti-inflammatory Effects

The anti-inflammatory effects of this compound have been extensively studied. In animal models, it has demonstrated significant reduction in inflammation markers and improved recovery in conditions such as arthritis .

Cytotoxicity Studies

Cytotoxicity assessments have revealed that while this compound is generally safe at therapeutic doses, high concentrations can lead to cellular toxicity. Studies on zebra mussel hemocytes showed that exposure to elevated levels resulted in significant cell death .

Table 1: Summary of Biological Activities

Case Study: Inflammation Model

In a controlled study involving rats with induced paw edema, administration of this compound resulted in a significant reduction of swelling compared to control groups. The study highlighted the compound's potential as an anti-inflammatory agent suitable for treating chronic inflammatory conditions .

Case Study: Antimicrobial Efficacy

A clinical trial assessed the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Patients receiving the compound showed a marked improvement in infection resolution rates compared to those treated with standard antibiotics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-Acetyl-4-hydroxyphenyl)acetamide, and how can its purity be optimized during synthesis?

- Methodological Answer : Synthesis typically involves acetylation of 3-amino-4-hydroxyacetophenone using acetic anhydride under controlled pH (8–9) and temperature (60–80°C). Purification steps include recrystallization from ethanol-water mixtures to remove unreacted precursors. Purity validation requires HPLC with a C18 column and UV detection at λmax ≈ 255 nm, referencing methods for structurally similar acetamides . Impurity profiling via mass spectrometry (LC-MS) is recommended to detect byproducts like N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide .

Q. Which spectroscopic techniques are most effective for characterizing This compound?

- Methodological Answer :

- NMR : - and -NMR confirm structural integrity. Key signals include aromatic protons (δ 6.8–7.5 ppm) and acetyl groups (δ 2.1–2.3 ppm).

- FT-IR : Peaks at ~1650 cm (amide C=O) and ~3250 cm (phenolic -OH) validate functional groups.

- UV-Vis : λmax at 255 nm (similar to N-(4-Methoxyphenyl)acetamide) aids concentration determination .

Q. How can researchers ensure the stability of this compound in long-term storage?

- Methodological Answer : Store as a crystalline solid at -20°C in airtight, light-resistant containers. Stability assessments should include periodic HPLC analysis to monitor degradation (e.g., hydrolysis of acetyl groups). Accelerated stability studies under elevated temperatures (40–60°C) and humidity (75% RH) can predict shelf life .

Q. What analytical methods are suitable for quantifying related substances in this compound batches?

- Methodological Answer : Use reverse-phase HPLC with a mobile phase of acetonitrile:water (65:35 v/v) and a C18 column. Sample preparation involves dissolving 0.1 g in 1000 mL water, followed by dilution with acetonitrile. Peaks for impurities (e.g., unreacted 3-amino-4-hydroxyacetophenone) should be resolved with a retention time difference ≥2 minutes .

Q. How can researchers validate the biological activity of This compound in preliminary assays?

- Methodological Answer :

- Cytotoxicity : Perform MTT assays using human cell lines (e.g., HEK-293) at concentrations 1–100 µM.

- Enzyme Inhibition : Screen against targets like cyclooxygenase (COX-1/COX-2) using fluorometric or colorimetric kits.

- Reference standards from biomarker catalogues (e.g., N-(4-Hydroxyphenyl)-propionamide) ensure assay comparability .

Advanced Research Questions

Q. What computational strategies can predict the binding affinity of This compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with protein targets (e.g., Galectin-3) and optimize ligand conformers via variable-temperature NMR data .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Calculate binding free energy with MM-PBSA.

- ADMET Prediction : Tools like SwissADME evaluate logP (≈1.5), H-bond acceptors (≈3), and bioavailability .

Q. How do conformational dynamics of this compound influence its interaction with proteins?

- Methodological Answer : Conduct variable-temperature -NMR in DMSO-d6 to identify rotamer populations. Compare with X-ray crystallography data of analogous compounds (e.g., N-(3-carboxy-5-hydroxyphenyl)-N-(lactosyl)acetamide) to map energy barriers between conformers. STD-NMR experiments quantify epitope binding to proteins like Galectin-3 .

Q. What advanced chromatographic methods resolve isomeric impurities in this compound?

- Methodological Answer : Employ chiral HPLC with a Chiralpak IG column and isocratic elution (hexane:isopropanol 85:15). For diastereomers, use HILIC-MS with a zwitterionic stationary phase. Validate separations via high-resolution MS (HRMS) and 2D-NMR (NOESY) .

Q. How can researchers design derivatives of This compound to enhance metabolic stability?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the acetyl group with trifluoroacetyl (e.g., Ethanone,2,2,2-trifluoro-1-(2-oxa-3-azabicyclo[2.2.2]oct-3-yl)) to reduce hydrolysis .

- Prodrug Design : Introduce ester linkages (e.g., 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) for controlled release .

Q. What in silico tools are recommended for predicting the environmental impact of This compound?

- Methodological Answer :

Use ECOSAR v2.0 to estimate aquatic toxicity (e.g., LC50 for fish) and BIOWIN v4.10 for biodegradability. Cross-validate with experimental data from OECD 301F ready biodegradability tests. Structural analogs (e.g., N-(2-Chloro-4-(1-piperidinylsulfonyl)phenyl)acetamide) provide baseline ecotoxicity profiles .

Properties

IUPAC Name |

N-(3-acetyl-4-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-6(12)9-5-8(11-7(2)13)3-4-10(9)14/h3-5,14H,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIQSYMRVTOVKQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00223257 | |

| Record name | N-(3-Acetyl-4-hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7298-67-1 | |

| Record name | N-(3-Acetyl-4-hydroxyphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7298-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Acetyl-4-hydroxyphenyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007298671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-Acetyl-4-hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-acetyl-4-hydroxyphenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.941 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(3-Acetyl-4-hydroxyphenyl)acetamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74PFE28EQ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.